2-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
The compound 2-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxoethyl chain. This chain is further functionalized with a pyrrolidin-1-yl group, which is linked via an oxygen atom to a 6-(dimethylamino)pyridazine moiety.
Properties
IUPAC Name |
2-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-20(2)13-5-6-14(19-18-13)25-12-7-9-21(10-12)16(24)11-22-15(23)4-3-8-17-22/h3-6,8,12H,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFQNAVXPDACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethylamino group, a pyridazinone core, and a pyrrolidine moiety, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with the SHP2 signaling pathway. This inhibition can lead to reduced cell proliferation in various cancer cell lines .
- Receptor Modulation : It acts as an antagonist at certain G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling and have implications in various diseases, including cancer and neurological disorders .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .
Biological Activity Data
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Cancer Research : A study demonstrated that the compound significantly inhibited the growth of melanoma cells by targeting the SHP2 pathway. This was evidenced by reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .
- Neurological Implications : In a neuroprotection study, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases .
- Pharmacological Profiling : Comprehensive pharmacological profiling revealed that this compound has favorable pharmacokinetic properties, making it a candidate for further clinical development .
Scientific Research Applications
Therapeutic Applications
- Anti-inflammatory Agents
- Cancer Treatment
- Neurological Disorders
- Antimicrobial Activity
Case Study 1: JAK Inhibition in Autoimmune Diseases
A study demonstrated that the compound effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting JAK pathways, leading to decreased levels of pro-inflammatory cytokines. The results indicated a significant improvement in clinical scores compared to control groups.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human leukemia cell lines showed that the compound induced apoptosis and inhibited cell proliferation at low micromolar concentrations. This highlights its potential as a targeted therapy for specific cancer types.
Case Study 3: Neuroprotection
Research involving neuroinflammatory models indicated that the compound could reduce neuronal cell death caused by inflammatory cytokines. The mechanism involved modulation of signaling pathways related to oxidative stress and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX-II inhibition | |
| Cancer treatment | JAK inhibition | |
| Neuroprotection | Modulation of neuroinflammation | |
| Antimicrobial | Inhibition of pathogen growth |
Table 2: Efficacy in Various Conditions
| Condition | Experimental Model | Efficacy Observed |
|---|---|---|
| Rheumatoid Arthritis | Animal Model | Significant symptom reduction |
| Leukemia | Human Cell Lines | Induced apoptosis |
| Neurodegenerative Diseases | In vitro Neuroinflammation | Reduced cell death |
Comparison with Similar Compounds
Substituent Effects on Pyridazin-3(2H)-one Derivatives
Pyridazinone derivatives are well-studied for their diverse biological activities. The target compound shares structural similarities with 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (), where substituents at the 2-position (e.g., alkyl, aryl, or heteroaryl groups) modulate activity. For example:
- 3a-3h (): Alkylation at the 2-position improves metabolic stability compared to unsubstituted pyridazinones.
- 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one (): The oxadiazole substituent introduces electron-withdrawing properties, contrasting with the electron-donating dimethylamino group in the target compound. This difference could influence solubility (e.g., logP) or hydrogen-bonding capacity .
Table 1: Substituent Comparison
| Compound | 2-Position Substituent | Key Properties |
|---|---|---|
| Target Compound | 2-oxoethyl-pyrrolidinyl-dimethylamino | High polarity, flexible linkage |
| 5-Chloro-6-phenyl-3a (Ref.) | Benzyl | Moderate lipophilicity |
| 6-Oxadiazole derivative | Pyrazine-oxadiazole | Electron-deficient, rigid |
Pyrrolidine-Based Derivatives
The pyrrolidinyloxy group in the target compound is structurally analogous to 1a/1b (), which feature (3R/S)-pyrrolidin-3-ol linked to phenylethyl and pyridyl groups. Key distinctions include:
- Stereochemistry : highlights that stereoisomers (e.g., 1a vs. 1b) exhibit divergent biological activities. The target compound’s pyrrolidine stereochemistry is unspecified in the evidence, but its 3-position oxygen substitution may similarly influence target selectivity .
- Substituent Effects: Replacing the phenylethyl group (in 1a/1b) with a dimethylamino-pyridazine moiety (in the target compound) could alter pharmacokinetics. The dimethylamino group may enhance aqueous solubility, while the pyridazine ring could engage in π–π stacking interactions .
Heterocyclic Core Variations
The pyrido[3,4-d]pyrimidin-4(3H)-one derivative () and dihydropyrazino[2,3-b]pyrazin-2(1H)-one () illustrate how heterocycle choice impacts activity:
- However, the pyridazinone’s lone oxygen atom may offer distinct hydrogen-bonding opportunities .
- Dihydropyrazino-pyrazinone (): This scaffold features two adjacent nitrogen atoms, enhancing basicity. In contrast, the target compound’s pyridazinone has a single lactam oxygen, which may reduce metabolic oxidation susceptibility .
Table 2: Heterocycle Comparison
| Compound | Core Structure | Key Features |
|---|---|---|
| Target Compound | Pyridazin-3(2H)-one | Lactam oxygen, moderate rigidity |
| Pyrido-pyrimidinone (Ref.) | Fused pyrimidinone | High rigidity, planar structure |
| Dihydropyrazino-pyrazinone | Bicyclic dihydropyrazinone | High nitrogen content, basic |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction parameters?
- Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Coupling reactions between pyridazinone derivatives and functionalized pyrrolidine intermediates. For example, nucleophilic substitution at the 3-position of pyridazine rings using activated oxygen-containing intermediates (e.g., 6-(dimethylamino)pyridazin-3-ol) .
- Protecting group strategies for amines and ketones, such as tert-butyldimethylsilyl (TBS) groups, to prevent undesired side reactions .
- Critical parameters include reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling steps) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : 1H and 13C NMR to confirm hydrogen/carbon environments (e.g., pyridazinone carbonyl signals at δ ~160–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/pyrrolidine vibrations .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer: Prioritize assays aligned with pyridazinone derivatives’ known activities:
- Antiplatelet activity : Measure inhibition of ADP-induced platelet aggregation using human platelet-rich plasma .
- Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence-based kinetic assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess preliminary toxicity .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity in multi-step reactions?
- Methodological Answer:
- Purification techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate intermediates .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Reaction monitoring : Employ TLC or LC-MS to track intermediate formation and minimize side products .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer:
- Assay standardization : Ensure consistent cell lines, incubation times, and compound concentrations. For example, antiplatelet activity varies with ADP concentration (1–10 μM) .
- Stability testing : Assess compound degradation in DMSO or aqueous buffers via HPLC over 24–72 hours .
- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation followed by LC-HRMS .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., PAR-1 for antiplatelet activity) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction sites .
- MD simulations : Study conformational stability in aqueous environments over 100-ns trajectories .
Q. How to design a structure-activity relationship (SAR) study for substituent modifications?
- Methodological Answer:
- Core modifications : Vary substituents on the pyridazinone rings (e.g., methyl, chloro, or methoxy groups) and assess activity changes .
- Bridge optimization : Replace the pyrrolidinyl-oxyethyl linker with piperidine or morpholine analogs to evaluate flexibility/rigidity effects .
- Bioisosteric replacement : Substitute dimethylamino groups with azetidine or piperazine to modulate solubility and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
